molecular formula C28H36O15 B1678169 Neohesperidin dihydrochalcone CAS No. 20702-77-6

Neohesperidin dihydrochalcone

Cat. No. B1678169
CAS RN: 20702-77-6
M. Wt: 612.6 g/mol
InChI Key: ITVGXXMINPYUHD-JKDQZHIOSA-N
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Description

Neohesperidin dihydrochalcone (NHDC) is an artificial sweetener derived from citrus . It is particularly effective in masking the bitter tastes of other compounds found in citrus, including limonin and naringin . NHDC appears as off-white crystals or powder and is insoluble in water .


Synthesis Analysis

NHDC is produced by extracting neohesperidin from the bitter orange, and then hydrogenating this to make NHDC . A novel yeast-mediated hydrogenation was developed for the synthesis of NHDC in high yields (over 83%) . Moreover, whole-cell catalytic hydrolysis was also designed to hydrolyze NHDC into potential sweeteners .


Molecular Structure Analysis

The molecular structure and absolute configuration of NHDC have been determined by single-crystal X-ray analysis . The crystal structure consists of two crystallographically independent molecules which differ mainly in the orientation of the isovanillyl B-ring .


Chemical Reactions Analysis

NHDC is a member of the dihydrochalcones that is 3,2’,4’,6’-tetrahydroxy-4-methoxydihydrochalcone attached to a neohesperidosyl residue at position 4’ via glycosidic linkage . It is found in sweet orange .


Physical And Chemical Properties Analysis

NHDC has the molecular formula C28H36O15 and a molecular weight of 612.6 g/mol . It appears as off-white crystals or powder and is insoluble in water .

Scientific Research Applications

Sweetener and Taste Enhancer

NHDC is a highly intense sweetener, found to be several hundred times sweeter than sucrose. It is known for its remarkable stability over a wide range of pH and temperature conditions. This makes NHDC suitable for use in various food products, including table-top products, beverages, and different foods. Apart from its sweetness, NHDC is also appreciated for its taste-enhancing properties, particularly its ability to mask bitter and salty components in food. Its high stability under nearly all conditions of use further adds to its utility in the food industry (Baer et al., 1990).

Biotransformation in Food Industry

NHDC can be produced through the biotransformation of hesperidin, a flavonoid extracted from orange peels. This process involves extracting hesperidin from orange peels, hydrolyzing sugar moieties, and biotransforming the hydrolysis products into NHDC. This approach leverages metabolic engineering and biotransformation, making it a sustainable and efficient method for NHDC production, especially considering the abundance of orange peels as byproducts in the orange juice industry (Frydman et al., 2005).

Stability Analysis

Studies have shown that NHDC is stable under most food processing and storage conditions. This stability makes it a suitable sweetener for various food and beverage applications, including those requiring high-temperature processing or extended shelf life (Borrego et al., 1995).

Thermostability Evaluation

NHDC's thermostability has been extensively evaluated, with studies indicating that it degrades in a pH-dependent manner following first-order kinetics. This research provides valuable insights into the conditions under which NHDC remains stable, which is crucial for its application in food and beverage manufacturing (Coiffard et al., 1998).

Sensory and Stability Evaluation

Research has also focused on the sensory properties of NHDC, particularly in combination with other sweeteners like saccharin and cyclamate. These studies have explored how NHDC affects taste qualities in various products, showing that it can enhance flavor and sweetness quality (Inglett et al., 1969).

Solubility Improvement in Sweetener Blends

Combining NHDC with other sweeteners like sodium saccharin or sodium cyclamate can significantly improve its water solubility at room temperature. This property is particularly beneficial for creating cost-effective and technologically advanced sweetener blends (Benavente-García et al., 2001).

Antioxidant Properties

NHDC has been identified as a potent antioxidant, particularly in scavenging reactive oxygen species (ROS) and inhibiting DNA strand breakage, protein degradation, and cell death induced by reactive species like hypochlorous acid. This suggests potential therapeutic applications of NHDC in treating ROS-related inflammatory diseases (Choi et al., 2007).

Safety And Hazards

Safety studies have indicated that NHDC is neither toxic, mutagenic nor carcinogenic . Like other flavonoids, NHDC is easily metabolized by intestinal microbiota to innocuous products . The safety of NHDC has been thoroughly tested again by the European Food Safety Agency in 2022 .

Future Directions

NHDC and its physiological metabolite DHCA have the potential to suppress the inflammatory response and obese status . Further insights are needed for assessing the therapeutic efficacy of NHDC, which could modulate various therapeutic targets and signaling molecules for ameliorating various diseases .

properties

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVGXXMINPYUHD-CUVHLRMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O15
Record name NEOHESPERIDIN DIHYDROCHALCONE
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Record name NEOHESPERIDINE DIHYDROCHALCONE
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DSSTOX Substance ID

DTXSID3025706
Record name Neohesperidin dihydrochalcone
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Molecular Weight

612.6 g/mol
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Physical Description

Neohesperidin dihydrochalcone appears as off-white crystals or powder. Insoluble in water. (NTP, 1992), Off-white, odourless, crystalline powder. Approximately between 1 000 and 1 800 times as sweet as sucrose
Record name NEOHESPERIDIN DIHYDROCHALCONE
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992), Freely soluble in hot water, very slightly soluble in cold water, practically insoluble in ether and benzene
Record name NEOHESPERIDIN DIHYDROCHALCONE
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Record name NEOHESPERIDINE DIHYDROCHALCONE
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Product Name

Neohesperidin dihydrochalcone

CAS RN

20702-77-6
Record name NEOHESPERIDIN DIHYDROCHALCONE
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Record name 1-[4-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one
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Record name NEOHESPERIDIN DIHYDROCHALONE
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Melting Point

313 to 313 °F (NTP, 1992)
Record name NEOHESPERIDIN DIHYDROCHALCONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,260
Citations
M Winnig, B Bufe, NA Kratochwil, JP Slack… - BMC structural …, 2007 - Springer
… sweet receptor by neohesperidin dihydrochalcone and cyclamate … +hTAS1R3 by neohesperidin dihydrochalcone are thought to … of the neohesperidin dihydrochalcone pharmacophore. …
Number of citations: 138 link.springer.com
F Borrego, H Montijano - FOOD SCIENCE AND TECHNOLOGY …, 2001 - books.google.com
The sweet taste of neohesperidin dihydrochalcone (hereinafter referred to as neohesperidine DC) was discovered by Horowitz and Gentili in 1963 while studying the relationships …
Number of citations: 19 www.google.com
A Braune, W Engst, M Blaut - Journal of agricultural and food …, 2005 - ACS Publications
… neohesperidin dihydrochalcone in humans are not available. Early work suggested that neohesperidin dihydrochalcone … gut bacteria to transform neohesperidin dihydrochalcone. Since …
Number of citations: 82 pubs.acs.org
JA Del Rio, MD Fuster, F Sabater, I Porras… - Food chemistry, 1997 - Elsevier
… bearing in mind concentration and purity, with the object of reducing costs and increasing the efficiency of the industrial process used in obtaining neohesperidin dihydrochalcone. …
Number of citations: 57 www.sciencedirect.com
FX Zhang, SS Cui, M Li, X Tan, ZC Qiu, RM Li - Food & Function, 2021 - pubs.rsc.org
Food additives are widely used in our daily life, and the side-effects caused by them have gained extensive attention around the world. Notably, constituent-oriented metabolites, in …
Number of citations: 12 pubs.rsc.org
J Sage, J Renault, R Domain, KK Bojarski, T Chazeirat… - Matrix Biology, 2022 - Elsevier
… Herein, thirteen flavonoid compounds were screened in vitro and in silico and neohesperidin dihydrochalcone (NHDC) was identified as a potent, competitive, and selective inhibitor (K i …
Number of citations: 2 www.sciencedirect.com
GE Han, HT Kang, S Chung, C Lim, JA Linton… - International Journal of …, 2018 - mdpi.com
… After simple hydrogenation, neohesperidin becomes neohesperidin dihydrochalcone (NHDC), which is widely used as a sweetener. NHDC showed strong free-radical scavenging and …
Number of citations: 27 www.mdpi.com
MR Castellar, JL Iborra, I Canales - Journal of liquid …, 1997 - Taylor & Francis
An HPLC method for checking the purity of commercial neohesperidin dihydrochalcone has been developed and validated. The optimised method was conducted by using an RP C 18 …
Number of citations: 10 www.tandfonline.com
BK Bozoğlan, S Tunç, O Duman - Journal of Luminescence, 2014 - Elsevier
… In this study, the interaction of human serum albumin (HSA) with neohesperidin dihydrochalcone (NHD) was investigated by UV, fluorescence, synchronous fluorescence and circular …
Number of citations: 101 www.sciencedirect.com
J Suarez, MD Herrera, E Marhuenda - Phytomedicine, 1998 - Elsevier
… on peroxidation of hesperidin and neohesperidin dihydrochalcone, two flavonoids, … In the other hand, neohesperidin dihydrochalcone is an authentic antioxidant drug as tested …
Number of citations: 79 www.sciencedirect.com

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